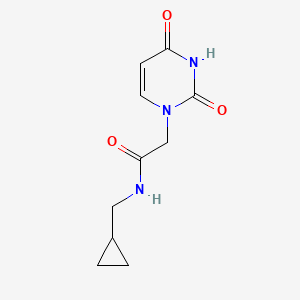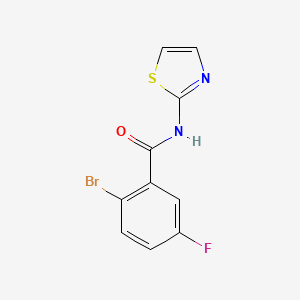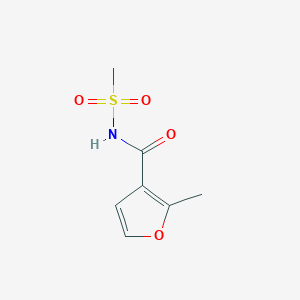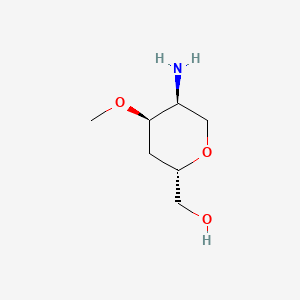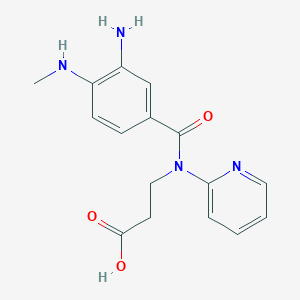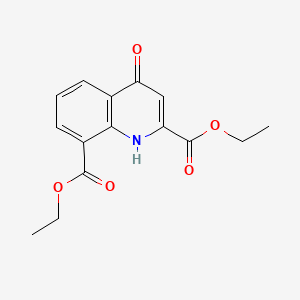
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate typically involves the reaction of aromatic amines with diethyl acetylenedicarboxylate. One efficient method is the hydroamination of aromatic amines followed by a PPA-catalyzed intramolecular Friedel–Crafts reaction . Another method involves the use of molecular iodine as a catalyst in acetonitrile at 80°C, which facilitates the formation of quinoline-2,4-dicarboxylate derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and efficient synthetic methodologies, such as the ones mentioned above, can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the quinolone ring, altering its chemical properties.
Substitution: Common in quinolone chemistry, substitution reactions can introduce different substituents on the quinolone ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolone derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The quinolone scaffold is known to interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death. This mechanism is similar to that of other quinolone antibiotics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
- 4-Hydroxy-2-quinolones
- Quinoline-2,4-dicarboxylate derivatives
Uniqueness
Diethyl 4-oxo-1,4-dihydroquinoline-2,8-dicarboxylate is unique due to its specific substitution pattern on the quinolone ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propriétés
Formule moléculaire |
C15H15NO5 |
|---|---|
Poids moléculaire |
289.28 g/mol |
Nom IUPAC |
diethyl 4-oxo-1H-quinoline-2,8-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-20-14(18)10-7-5-6-9-12(17)8-11(16-13(9)10)15(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17) |
Clé InChI |
FFYMPVNBKMYBEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1NC(=CC2=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


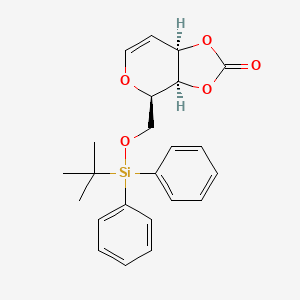
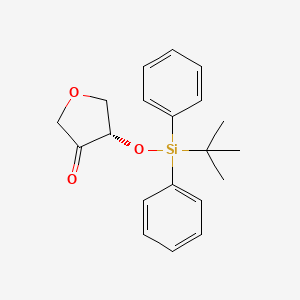
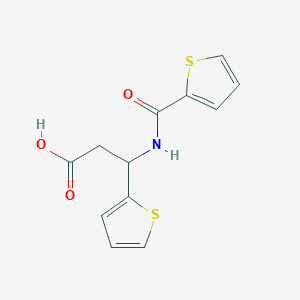
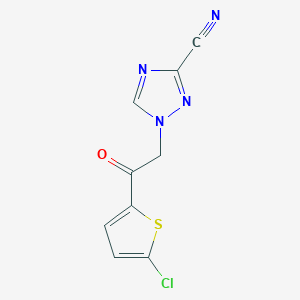
![(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate](/img/structure/B14902334.png)
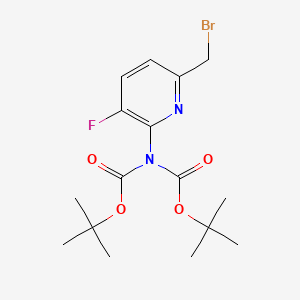
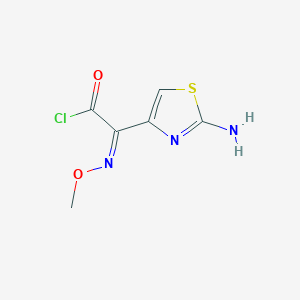
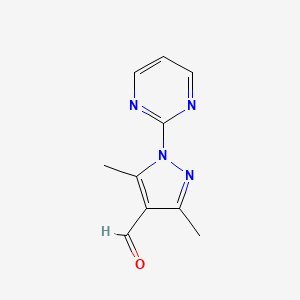
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
